molecular formula C17H17N5O4 B2932766 1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione CAS No. 1286697-63-9

1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione

Cat. No. B2932766
CAS RN: 1286697-63-9
M. Wt: 355.354
InChI Key: LVJPBHMKLGVJQW-UHFFFAOYSA-N
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Description

The compound “1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of both amino and nitro groups on the pyrimidine ring suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of both amino and nitro groups on the pyrimidine ring could potentially make this compound reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Characterization

  • Pyrimidine-based ligands have been synthesized for antimicrobial applications and further characterized by spectroscopic techniques. This includes studies on metal complexes with Ni(II), Co(II), Mn(II), and Zn(II), which showed promising antimicrobial screening results. The structural and electronic properties of these complexes were explored using density functional theory, with molecular docking studies indicating significant binding affinity with drug targets, suggesting potential drug applications (Chioma et al., 2018).

Crystal Structure Analysis

  • The crystal structures of various pyrimidine derivatives have been determined to understand their molecular configurations and potential interactions. For instance, the crystal structure of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate was analyzed to provide insights into the regioselective methylation and nitrosation processes (Schwabenländer et al., 1998).

Chemical Transformations

  • Research into the conversion of nitropyrimidine into pyridine derivatives highlights the effectiveness of CH-active nitriles in producing a variety of pyridine derivatives from 5-nitropyrimidine, showcasing the versatility of pyrimidine compounds in synthetic organic chemistry (Charushin & Plas, 2010).

Applications in Material Science

  • Pyrimidine derivatives have been identified as candidates for optical, nonlinear optical (NLO), and drug discovery applications due to their promising properties. A study synthesized novel pyrimidine-based bis-uracil derivatives and evaluated their antimicrobial, photoluminescence, and molecular docking properties. The compounds showed significant NLO properties, suggesting their potential for NLO device fabrications (Mohan et al., 2020).

Drug Discovery and Biological Applications

  • The synthesis and antimicrobial study of novel 1‐Aryl‐2‐oxo‐indano[3,2‐d]pyrido/pyrimido[1,2‐b]pyrimidines involved the use of 2‐(arylidene)‐indan‐1, 3‐diones and 2‐aminopyrimidine, highlighting the potential of pyrimidine derivatives in developing new antibacterial and antifungal agents (Pandey & Nizamuddin, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in clinical trials .

properties

IUPAC Name

1-(4-amino-5-nitropyrimidin-2-yl)-4-(2-phenylethyl)piperidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c18-16-13(22(25)26)8-19-17(20-16)21-9-14(23)12(15(24)10-21)7-6-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPBHMKLGVJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)CN1C2=NC=C(C(=N2)N)[N+](=O)[O-])CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione

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